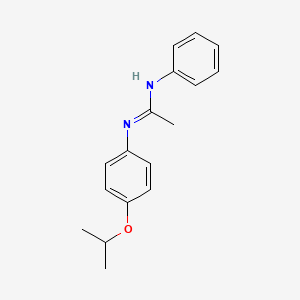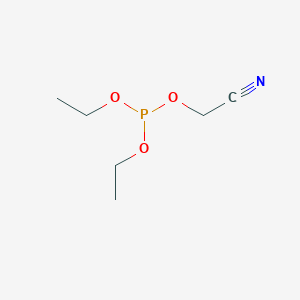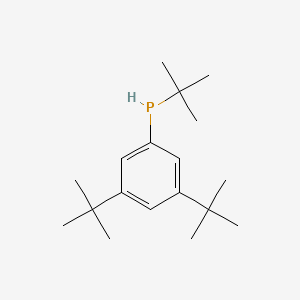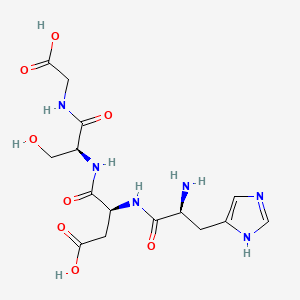![molecular formula C13H10ClN3 B14417867 2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine CAS No. 79899-10-8](/img/structure/B14417867.png)
2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often require acidic environments to facilitate the formation of the imidazo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. Common industrial practices may include the use of solid support catalysts and solvent-free conditions to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of imidazo[4,5-b]pyridine derivatives.
Reduction: Reduction reactions are less common but can be used to modify the functional groups on the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines, thiols, and alcohols are often used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a nonbenzodiazepine GABA receptor agonist.
Medicine: Investigated for its potential use as an antibacterial and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been evaluated as a p38 mitogen-activated protein kinase inhibitor for the treatment of rheumatoid arthritis . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Imidazo[4,5-b]pyridine: Used in the synthesis of various pharmacologically active compounds.
Triazolo[1,5-a]pyrimidine: Exhibits antibacterial, antiviral, and anticancer activities.
Uniqueness
2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chlorine and phenyl groups contribute to its ability to interact with a variety of biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
79899-10-8 |
|---|---|
Fórmula molecular |
C13H10ClN3 |
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H10ClN3/c1-9-7-11(14)16-12-8-15-13(17(9)12)10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
YASBUWGTROKYBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CN=C(N12)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14417786.png)

![4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one](/img/structure/B14417791.png)

![4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid](/img/structure/B14417802.png)

![N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14417811.png)

![3-[(3-Methylbutyl)amino]butan-2-one](/img/structure/B14417832.png)




![Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate](/img/structure/B14417869.png)
